

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 2,5-Difluoro-4-methylbenzoic acid

Cat. No.: B027394

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IUPAC Name: **2,5-Difluoro-4-methylbenzoic acid**

This technical guide provides a comprehensive overview of **2,5-Difluoro-4-methylbenzoic acid**, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in medicinal chemistry.

Physicochemical Properties

2,5-Difluoro-4-methylbenzoic acid is a polysubstituted benzoic acid derivative. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
IUPAC Name	2,5-Difluoro-4-methylbenzoic acid	N/A
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	N/A
Monoisotopic Mass	172.03358 Da	[1]
SMILES	<chem>CC1=CC(=C(C=C1F)C(=O)O)F</chem>	[1]
InChI	InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)	[1]
Predicted XlogP	2.0	[1]

Table 1: Physicochemical properties of **2,5-Difluoro-4-methylbenzoic acid**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,5-Difluoro-4-methylbenzoic acid** is not widely available in peer-reviewed literature. However, predicted data can provide insights into its structural characterization. Table 2 summarizes the predicted collision cross-section (CCS) values, which are important for mass spectrometry-based analysis.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	173.04086	128.3
[M+Na] ⁺	195.02280	138.6
[M-H] ⁻	171.02630	129.1
[M+NH ₄] ⁺	190.06740	148.6
[M+K] ⁺	210.99674	136.2
[M+H-H ₂ O] ⁺	155.03084	121.9
[M+HCOO] ⁻	217.03178	149.2
[M+CH ₃ COO] ⁻	231.04743	178.6
[M+Na-2H] ⁻	193.00825	132.2
[M] ⁺	172.03303	126.3
[M] ⁻	172.03413	126.3

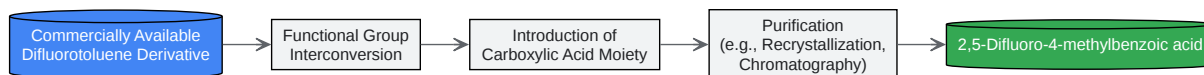
Table 2: Predicted Collision Cross Section (CCS) values for **2,5-Difluoro-4-methylbenzoic acid** adducts. Data sourced from PubChemLite.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,5-Difluoro-4-methylbenzoic acid** is not readily available in the public domain, general synthetic strategies for fluorinated benzoic acids can be inferred from related literature. The synthesis would likely involve the introduction of the fluoro, methyl, and carboxylic acid functionalities onto a benzene ring through a series of regioselective reactions.

A plausible synthetic approach could start from a commercially available difluorotoluene derivative, followed by functional group manipulations to introduce the carboxylic acid moiety. For instance, oxidation of a methyl group or carboxylation of an organometallic intermediate could be employed. The synthesis of related compounds, such as 2,4-difluoro-3-hydroxybenzoic acid, often involves multi-step sequences including nitration, reduction, halogenation, and hydrolysis.[2]

A generalized workflow for the potential synthesis is depicted in the following diagram:



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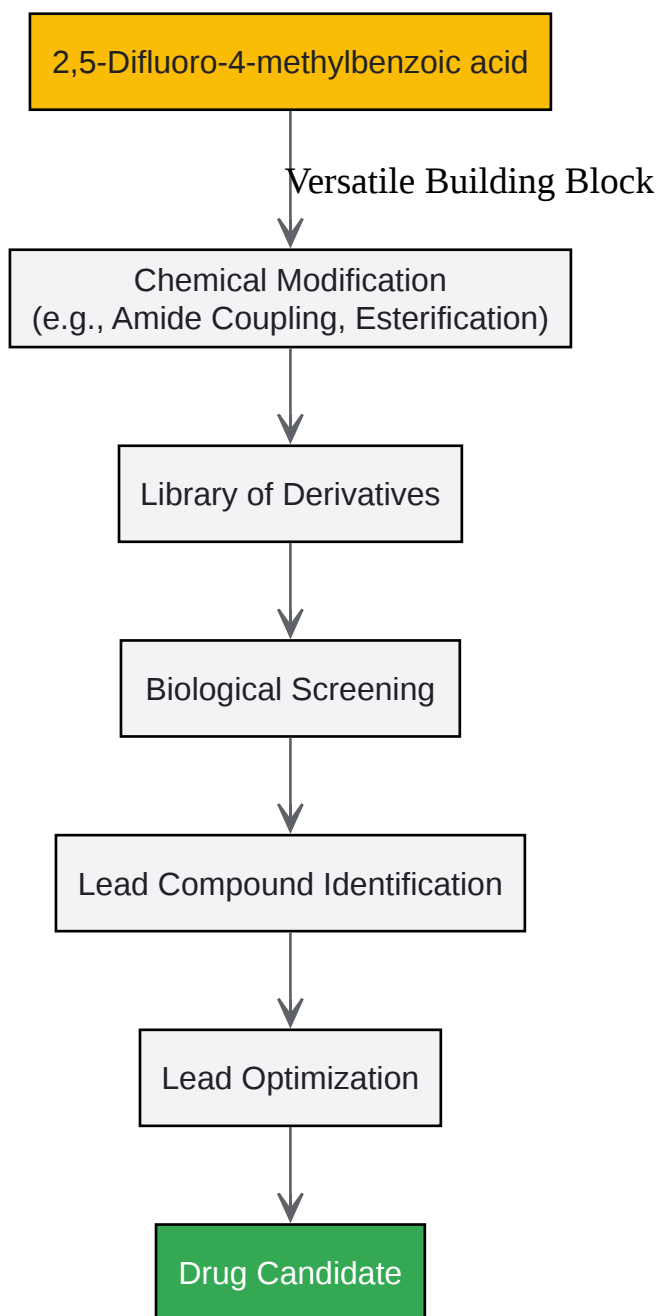
A potential synthetic workflow for **2,5-Difluoro-4-methylbenzoic acid**.

Applications in Drug Development

Fluorinated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals.^[3] The incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. **2,5-Difluoro-4-methylbenzoic acid** serves as a key building block for creating more complex molecules with potential therapeutic applications. Its carboxylic acid group provides a handle for various chemical transformations, such as amide bond formation, which is a cornerstone of medicinal chemistry.

While specific drugs derived from **2,5-Difluoro-4-methylbenzoic acid** are not prominently documented, its structural motifs are found in various biologically active compounds. The strategic placement of fluorine atoms can block sites of metabolism and modulate the acidity of the carboxylic acid, which can be crucial for target engagement and pharmacokinetic properties.

The general role of fluorinated benzoic acids as pharmaceutical intermediates is highlighted in the following logical diagram:



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The role of **2,5-Difluoro-4-methylbenzoic acid** in a drug discovery workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of **2,5-Difluoro-4-methylbenzoic acid** are not extensively reported in publicly accessible scientific literature. Commercial

suppliers indicate that the compound is available at a purity of $\geq 98.0\%$, suggesting that robust synthetic and purification methods exist.

For researchers intending to use this compound, standard protocols for reactions involving benzoic acids, such as amide coupling (e.g., using coupling reagents like HATU or EDC/HOBt), esterification (e.g., Fischer esterification), or reduction of the carboxylic acid, would be applicable. Careful optimization of reaction conditions would be necessary to account for the electronic effects of the fluorine substituents.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain detailing the involvement of **2,5-Difluoro-4-methylbenzoic acid** in any particular signaling pathways or its intrinsic biological activity. Its utility is primarily recognized as a synthetic intermediate for the generation of new chemical entities that may then be screened for biological activity against various targets. The biological profile of molecules derived from this scaffold would be highly dependent on the nature of the substituents introduced via the carboxylic acid group and any further modifications to the aromatic ring.

Conclusion

2,5-Difluoro-4-methylbenzoic acid is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet widely published, the foundational chemical information available underscores its importance as a building block for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of **2,5-Difluoro-4-methylbenzoic acid** is warranted to fully explore its therapeutic potential.

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